N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride
Description
N-(3-(Dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a structurally complex compound featuring a fluorinated benzothiazole core linked to a dimethylaminopropyl group and a phenoxypropanamide moiety. The hydrochloride salt form likely enhances solubility, a critical factor in drug development.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2S.ClH/c1-24(2)13-7-14-25(19(26)12-15-27-16-8-4-3-5-9-16)21-23-20-17(22)10-6-11-18(20)28-21;/h3-6,8-11H,7,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHCOJLLLPZLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCOC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including antibacterial and antitumor properties, as well as its mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20ClFN4O3S
- Molecular Weight : Approximately 438.9 g/mol
The compound features a dimethylamino group, a fluorobenzothiazole moiety, and a phenoxypropanamide structure, which contribute to its biological activities.
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial activity against various bacterial strains. A study published in Molecules highlighted its effectiveness against Staphylococcus aureus and Escherichia coli , although it was found to be less effective than commonly used antibiotics.
Table 1: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
Further investigations are necessary to elucidate the mechanism of action and the potential for developing resistance.
Antitumor Activity
In addition to its antibacterial properties, this compound has shown promise in antitumor applications. Compounds with similar structures have been reported to inhibit cell proliferation in cancer cell lines, particularly in lung cancer models. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against lung cancer cell lines such as A549 and HCC827 .
Table 2: Cytotoxicity Against Lung Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparative Standard (Doxorubicin) |
|---|---|---|
| A549 | 6.26 ± 0.33 | >1000 |
| HCC827 | 6.48 ± 0.11 | >1000 |
These results suggest that the compound may be effective in targeting cancer cells while showing lower toxicity to normal cells.
The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors involved in bacterial growth and tumor proliferation.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to bactericidal effects.
- Antitumor Mechanism : It is hypothesized that the compound may interfere with DNA replication or repair mechanisms in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- A study published in Pharmaceuticals examined a series of thiazole derivatives and found that modifications at the para position of the phenyl moiety significantly impacted their biological activity, enhancing both antibacterial and antitumor properties .
Case Study Summary:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Features
The compound belongs to a family of N-substituted benzothiazole derivatives with variations in the benzamide and alkylamino substituents. Key structural analogs and their distinguishing features are summarized below:
Notes:
- The fluorine atom on the benzothiazole ring (common to all analogs) may enhance metabolic stability and binding affinity via electronegative interactions .
- The dimethylaminopropyl side chain likely contributes to basicity and solubility, as seen in related pharmacologically active compounds (e.g., mentions similar tertiary amine motifs in kinase inhibitors) .
Commercial and Research Relevance
–15 highlight the commercial availability of analogs, indicating industrial interest in this chemical class. For instance, suppliers like Shaanxi TNJONE Pharmaceutical Co., Ltd. (China) and V-LABS, INC. offer derivatives with substituents such as bromo, methylsulfonyl, and tert-butyl groups .
Q & A
Q. What synthetic routes are reported for structurally similar thiazole- and benzothiazole-containing compounds, and how can these inform the synthesis of the target compound?
Methodological insights:
- Multi-step synthesis : Similar compounds (e.g., thiazole derivatives in ) are synthesized via condensation reactions between substituted amines and carbonyl-containing intermediates under reflux conditions. For example, 3-allyl-2-phenylimino-thiazoles were prepared using cyclopropane carboxaldehyde and thiourea derivatives in ethanol, achieving yields of 87–95% .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for nucleophilic substitution steps, while ethanol or methanol is used for cyclization reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (using ethanol or acetone) are standard for isolating pure products .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological insights:
- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for verifying substituent positions. For example, aromatic protons in fluorobenzothiazole derivatives resonate at δ 7.2–8.5 ppm, while dimethylamino protons appear as singlets near δ 2.2–2.5 ppm .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Key absorption bands include C=O stretches (~1680–1720 cm) and C-F stretches (~1100–1250 cm) .
- Elemental Analysis : Discrepancies between theoretical and experimental C/H/N percentages (e.g., ±0.3%) indicate residual solvents or incomplete purification .
Q. How can researchers assess the hydrolytic stability of the dimethylamino and fluorobenzo[d]thiazole moieties under physiological conditions?
Methodological insights:
- pH-dependent stability studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Acidic conditions (pH < 3) may protonate the dimethylamino group, accelerating hydrolysis .
- Mass spectrometry (MS) : Detect hydrolytic byproducts (e.g., free 4-fluorobenzo[d]thiazole) using high-resolution MS to confirm degradation pathways .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound while minimizing trial-and-error experimentation?
Methodological insights:
- Reaction path search : Tools like the ICReDD platform () combine quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict optimal solvents, catalysts, and temperatures. For example, simulations of nucleophilic substitution reactions can identify energy barriers and guide solvent selection (e.g., DMF vs. THF) .
- Experimental validation : Iteratively refine computational models using small-scale reactions (e.g., 0.1 mmol) to validate predicted yields and selectivity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting patterns or IR absorption shifts)?
Methodological insights:
- Dynamic effects : Variable-temperature NMR can reveal conformational flexibility (e.g., rotamers in the phenoxypropanamide chain) that causes splitting discrepancies .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation, particularly for fluorobenzo[d]thiazole derivatives with steric hindrance .
- Cross-validation : Compare IR and Raman spectra to distinguish between C=O stretching and overtone bands .
Q. How do steric and electronic effects of the 4-fluorobenzo[d]thiazole group influence biological activity or intermolecular interactions?
Methodological insights:
- Structure-activity relationship (SAR) studies : Synthesize analogs with substituents (e.g., -Cl, -CH) at the 4-position of the benzo[d]thiazole and compare binding affinities to target proteins (e.g., kinases) via surface plasmon resonance (SPR) .
- Molecular docking : Use software like AutoDock Vina to model interactions between the fluorobenzo[d]thiazole moiety and hydrophobic pockets in enzyme active sites .
Q. What advanced separation techniques address challenges in purifying this compound from structurally similar byproducts?
Methodological insights:
- High-performance liquid chromatography (HPLC) : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve peaks for the target compound and its des-fluoro analog .
- Countercurrent chromatography (CCC) : A solvent system of hexane/ethyl acetate/methanol/water (5:5:5:5) can separate polar impurities without irreversible adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
